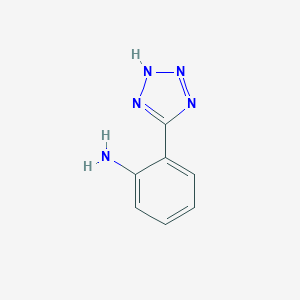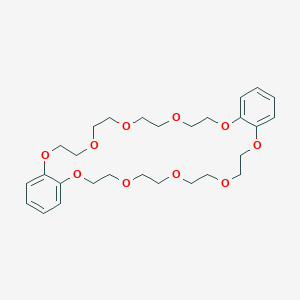![molecular formula C24H48O3 B100670 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]- CAS No. 16725-43-2](/img/structure/B100670.png)
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is a chemical compound that has gained significant attention in scientific research. It is a cyclic ether that has been used in various applications, including as a solvent, stabilizer, and plasticizer.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is not fully understood. However, it is believed to act as a stabilizer and plasticizer in polymers by reducing the intermolecular forces between polymer chains, resulting in increased flexibility and durability. Additionally, it may act as a solvent in the extraction of natural products by disrupting the hydrogen bonds between the target compound and the solvent.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-]. However, it has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] in lab experiments include its low toxicity, high melting point, and low solubility in water, making it useful for the extraction of natural products and the synthesis of various compounds. However, its low solubility in water may also limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-]. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the fields of materials science, organic chemistry, and biochemistry. Additionally, the use of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] in the development of new drugs and therapies may also be an area of future research.
Méthodes De Synthèse
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is typically achieved through the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with octadecyl bromide in the presence of a base. The resulting product is a white solid with a high melting point and low solubility in water.
Applications De Recherche Scientifique
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] has been used in various scientific research applications, including as a solvent for the extraction of natural products, as a plasticizer for polymers, and as a stabilizer for organic solar cells. Additionally, it has been used in the synthesis of various compounds, including glycosides, glycoproteins, and glycolipids.
Propriétés
Numéro CAS |
16725-43-2 |
|---|---|
Nom du produit |
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]- |
Formule moléculaire |
C24H48O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(octadecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C24H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h23H,4-22H2,1-3H3 |
Clé InChI |
PADBVTRAZHOORO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
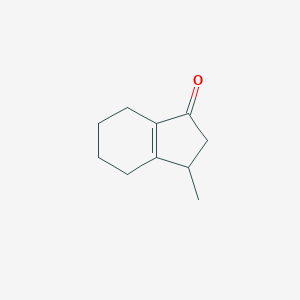

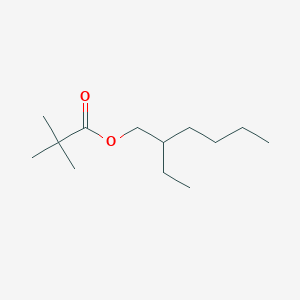
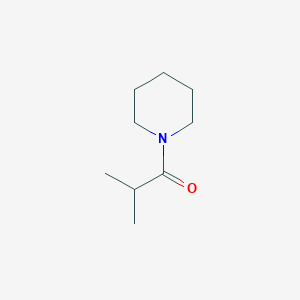
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)
